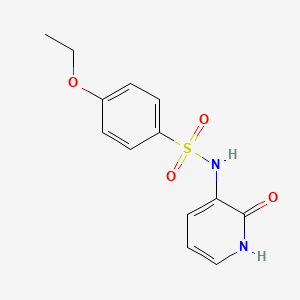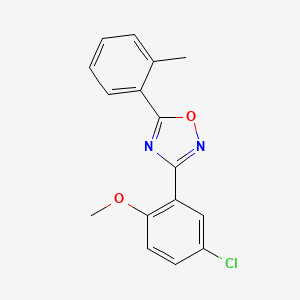![molecular formula C19H20N4O2 B5377278 N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5377278.png)
N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 368.47 g/mol.
作用機序
The mechanism of action of N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways in cells. N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to inhibit the activity of certain kinases, which play a key role in cell growth and proliferation. N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have various biochemical and physiological effects, depending on the context in which it is used. In cancer cells, N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In plants, N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to enhance photosynthesis and improve nutrient uptake. In animal models, N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
One advantage of using N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea in lab experiments is its relatively low cost and ease of synthesis. N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is also relatively stable and can be stored for long periods of time. However, one limitation of using N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is its low solubility in water, which can make it difficult to work with in certain contexts. Additionally, the mechanism of action of N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One area of interest is the development of N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea-based anti-cancer therapies. Further studies are needed to fully understand the mechanism of action of N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea and to identify the specific signaling pathways and enzymes that it targets. Additionally, more research is needed to explore the potential agricultural applications of N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, including its use as a pesticide and as a tool for enhancing crop yield. Finally, there is potential for further exploration of the fluorescent properties of N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea and its use as a fluorescent probe in imaging and detection applications.
合成法
The synthesis of N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the reaction of 2-methylphenyl isocyanate with 3-phenyl-1,2,4-oxadiazole-5-carboxaldehyde in the presence of N-ethyl-N-methylbenzamide. The reaction takes place in a solvent such as chloroform or dichloromethane, and the product is obtained after purification using column chromatography. The yield of N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is generally around 50-60%.
科学的研究の応用
N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent.
In agriculture, N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied for its ability to enhance plant growth and improve crop yield. Studies have shown that N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can increase the germination rate of seeds, promote root growth, and enhance photosynthesis in plants. N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has also been investigated for its potential use as a pesticide, with studies demonstrating its effectiveness against various pests.
In material science, N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of other compounds. N-ethyl-N'-(2-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been shown to exhibit strong fluorescence properties, making it a useful tool for imaging and detection applications.
特性
IUPAC Name |
1-ethyl-3-(2-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-23(19(24)20-16-12-8-7-9-14(16)2)13-17-21-18(22-25-17)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVQGMKMGTXMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)
![N,N,2-trimethyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5377207.png)

![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377223.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)


![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-methyl-1H-benzimidazole](/img/structure/B5377249.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
![8-[2-(4-morpholinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5377281.png)
